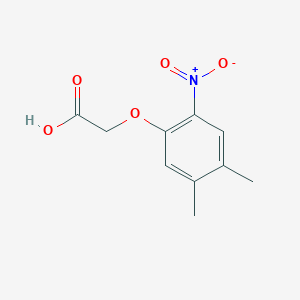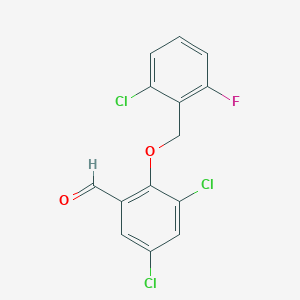
3,5-Dichloro-2-((2-chloro-6-fluorobenzyl)oxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2-((2-chloro-6-fluorobenzyl)oxy)benzaldehyde is a halogenated benzaldehyde derivative. This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties. It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 3,5-Dichloro-2-((2-chloro-6-fluorobenzyl)oxy)benzaldehyde typically involves the reaction of 3,5-dichlorobenzaldehyde with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
3,5-Dichloro-2-((2-chloro-6-fluorobenzyl)oxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
3,5-Dichloro-2-((2-chloro-6-fluorobenzyl)oxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-((2-chloro-6-fluorobenzyl)oxy)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3,5-Dichloro-2-((2-chloro-6-fluorobenzyl)oxy)benzaldehyde can be compared with other similar compounds, such as:
2-Chloro-6-fluorobenzaldehyde: This compound is also a halogenated benzaldehyde derivative but lacks the additional chlorine atoms present in this compound.
3,5-Dichlorobenzaldehyde: This compound lacks the fluorine atom and the benzyl group present in this compound.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C14H8Cl3FO2 |
|---|---|
Molecular Weight |
333.6 g/mol |
IUPAC Name |
3,5-dichloro-2-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H8Cl3FO2/c15-9-4-8(6-19)14(12(17)5-9)20-7-10-11(16)2-1-3-13(10)18/h1-6H,7H2 |
InChI Key |
SKPTYGSTKMZNQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2Cl)Cl)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(tert-Butyl)-1,3-dimethyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B15231243.png)
![(4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine](/img/structure/B15231249.png)
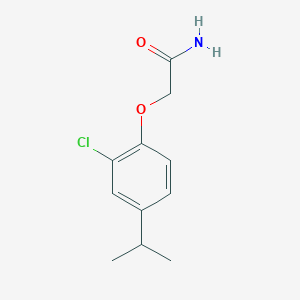
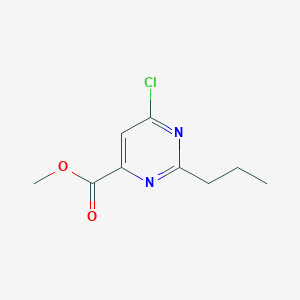


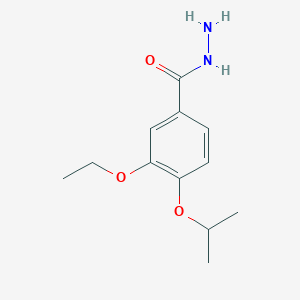
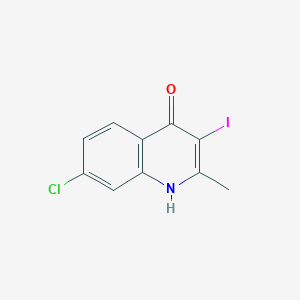

![Dispiro[1,3-dioxolane-2,2'-bicyclo[2.2.2]octane-5',2''-[1,3]dioxolane]-1',4'-dimethanol](/img/structure/B15231299.png)
![Tert-butyl9-cyano-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15231300.png)

